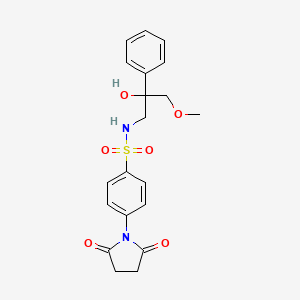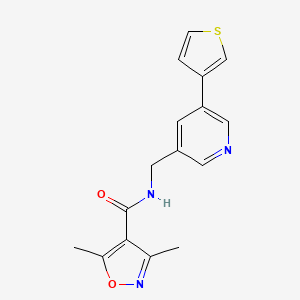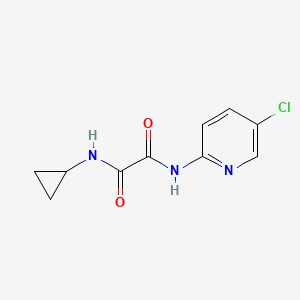![molecular formula C15H19N3O B2980674 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 543717-57-3](/img/structure/B2980674.png)
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical compound with the CAS Number: 543717-57-3. It has a molecular weight of 257.34 . The IUPAC name for this compound is 3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropanenitrile .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile, has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19N3O/c1-12-4-3-5-14 (13 (12)2)17-8-10-18 (11-9-17)15 (19)6-7-16/h3-5H,6,8-11H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.34 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The synthesis of N-Mannich bases involving compounds related to 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile has shown promising antibacterial and antifungal activities. For instance, compounds derived from reactions with 1-substituted piperazines have displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, some of these compounds have shown significant anti-proliferative activity against various cancer cell lines, highlighting their potential in antimicrobial and cancer research (Al-Wahaibi et al., 2021).
Antitumor and Antifungal Studies
Novel derivatives possessing piperazine linkers have been synthesized, demonstrating potent bacterial biofilm and MurB enzyme inhibitory activities. Specifically, certain compounds have exhibited excellent biofilm inhibition activities and significant inhibitory activities against MRSA and VRE bacterial strains, suggesting their potential use in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Broad-Spectrum Anti-Cancer Activity
O-Arylated diazeniumdiolates, which are chemically related to the structure of interest, have shown extensive in vivo activity in various rodent cancer models. These compounds are activated for anti-cancer effects through a glutathione-S-transferase-induced release of cytotoxic nitric oxide, indicating a new avenue for tumor-targeted therapies (Keefer, 2010).
Chemical Characterization and Solid Form Analysis
Research on related compounds has also focused on their chemical characterization, including crystal structure analysis and solid form screening. This work is crucial for understanding the physical and chemical properties of new compounds, which is essential for their development into functional drugs or materials (Gharbia et al., 2008).
Eigenschaften
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-4-3-5-14(13(12)2)17-8-10-18(11-9-17)15(19)6-7-16/h3-5H,6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCOKKXOBRIOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile](/img/structure/B2980593.png)
![1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane](/img/structure/B2980597.png)
![{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis](/img/structure/B2980601.png)

![2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2980603.png)


![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2980608.png)
![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)
![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)